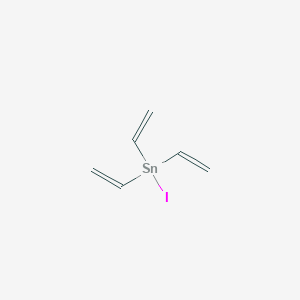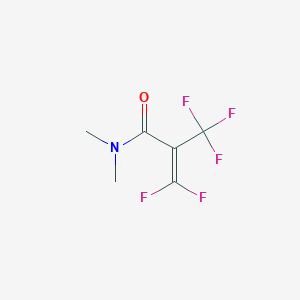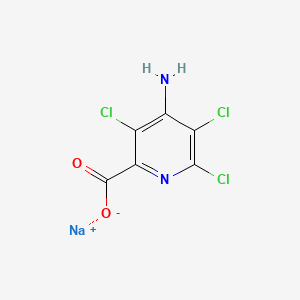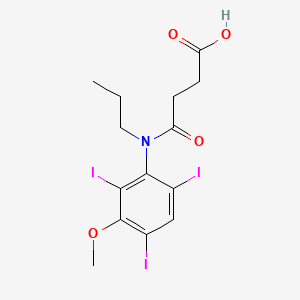
3'-Methoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, including the introduction of methoxy, propyl, and triiodo groups to the succinanilic acid core. Common synthetic routes may involve:
Iodination: Introduction of iodine atoms to the aromatic ring using reagents like iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Propylation: Introduction of the propyl group through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of diiodo or monoiodo derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known for their radiopaque properties.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid depends on its specific application. In diagnostic imaging, for example, the iodine atoms in the compound interact with X-rays, providing contrast in imaging studies. The methoxy and propyl groups may influence the compound’s solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Methoxy-N-propyl-2’,4’,6’-triiodobenzene: Similar structure but lacks the succinanilic acid backbone.
3’-Methoxy-N-propyl-2’,4’,6’-triiodophenol: Similar structure but contains a phenol group instead of succinanilic acid.
3’-Methoxy-N-propyl-2’,4’,6’-triiodoaniline: Similar structure but contains an aniline group instead of succinanilic acid.
Uniqueness
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to the combination of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
37938-78-6 |
|---|---|
Molekularformel |
C14H16I3NO4 |
Molekulargewicht |
642.99 g/mol |
IUPAC-Name |
4-oxo-4-(2,4,6-triiodo-3-methoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-3-6-18(10(19)4-5-11(20)21)13-8(15)7-9(16)14(22-2)12(13)17/h7H,3-6H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
INJFAIFVICOHIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




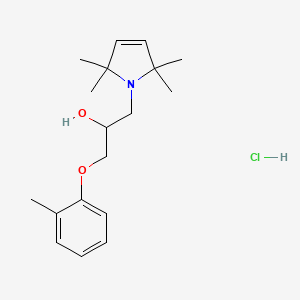
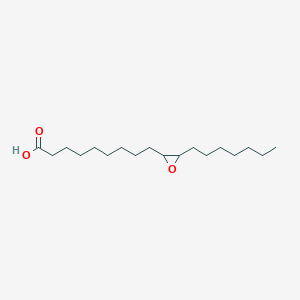
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
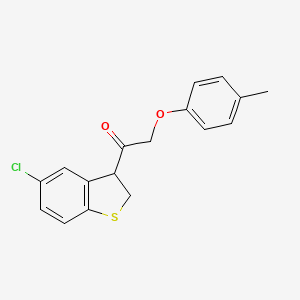

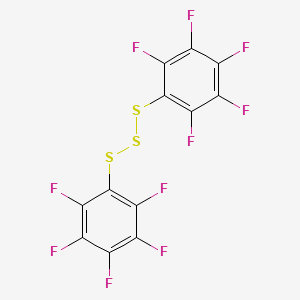
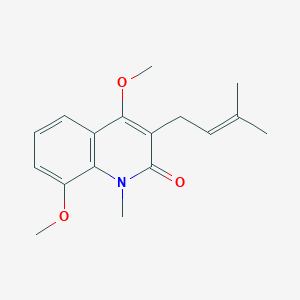
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)

